2,2-Dimethyl-7-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No.:
Cat. No.: VC20398870
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C13H17NO2/c1-4-5-9-6-7-10-11(8-9)16-13(2,3)12(15)14-10/h6-8H,4-5H2,1-3H3,(H,14,15) |
| Standard InChI Key | SEMNOXGAQIOVSS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
The compound’s IUPAC name, 2,2-dimethyl-7-propyl-4H-1,4-benzoxazin-3-one, reflects its core structure: a benzoxazin-3-one scaffold with methyl groups at the 2-position and a propyl substituent at the 7-position (Figure 1). The SMILES notation and InChIKey provide unambiguous identifiers for its chemical structure .
Table 1: Key Structural and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.28 g/mol |
| CAS Number | 2060008-61-7 |
| SMILES | CCCc1ccc2c(c1)OC(C(=O)N2)(C)C |
| InChIKey | SEMNOXGAQIOVSS-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming its structure. For analogous benzoxazinones, -NMR typically shows signals for methyl groups (~1.3–1.5 ppm), propyl chain protons (~0.9–2.5 ppm), and aromatic protons (~6.5–7.5 ppm) . The carbonyl group () resonates at ~165–175 ppm in -NMR . HRMS data for the compound would exhibit a molecular ion peak at m/z 219.28 ([M+H]).
Synthesis and Optimization Strategies
Key Synthetic Routes
Benzoxazinones are commonly synthesized via Williamson ether synthesis and Mannich cyclization. For 2,2-dimethyl-7-propyl derivatives, the following steps are employed:
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Alkylation: Reaction of 2-nitrophenol with 2-bromo-1-propylpropan-1-one under basic conditions (e.g., ) to form a nitro intermediate .
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Reduction-Cyclization: Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, followed by intramolecular cyclization to form the benzoxazinone core .
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Functionalization: Introduction of the propyl group via alkylation or Friedel-Crafts acylation, optimized for regioselectivity .
Table 2: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro Intermediate | , DMF, 150°C | 73–90 |
| Reduction-Cyclization | , , MeOH | 50–82 |
| Propyl Functionalization | Alkyl halide, , DMF | 24–50 |
Challenges and Innovations
Stereochemical control at the 2-position and minimizing side reactions (e.g., over-alkylation) remain challenges. Recent patents (e.g., CN103951632A) highlight chlorine-fluorine exchange reactions for introducing halogens, though propyl derivatives require tailored alkylation protocols . Microwave-assisted synthesis and flow chemistry have improved reaction efficiency and purity .
Pharmacological Activities
Antimicrobial Effects
Derivatives with alkyl chains (e.g., propyl) demonstrate broad-spectrum activity. In a study of 4-(3-dimethylaminopropyl)benzoxazinones, MIC values against Staphylococcus aureus and Escherichia coli ranged from 8–32 µg/mL . The propyl group may disrupt bacterial membrane integrity via hydrophobic interactions .
Antiplatelet Activity
Benzoxazinones inhibit platelet aggregation by targeting the GPIIb/IIIa receptor. Compounds 8c and 8d (IC = 8.94–8.99 µM) bind to the receptor’s RGD motif, preventing fibrinogen cross-linking . The propyl substituent’s steric effects may modulate binding affinity .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
The compound’s logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its solubility in DMSO is >10 mM, making it suitable for in vitro assays .
Metabolic Stability
Cytochrome P450 enzymes (e.g., CYP3A4) metabolize benzoxazinones via oxidative dealkylation. Propyl chains may slow metabolism compared to shorter alkyl groups, extending half-life .
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| logP | 2.8 |
| Water Solubility | ~0.1 mg/mL |
| Plasma Protein Binding | 85–90% |
| CYP450 Inhibition | Moderate (CYP3A4) |
Applications in Drug Development
Lead Optimization
The compound serves as a lead for non-steroidal mineralocorticoid receptor (MR) antagonists. Structural analogs (e.g., 14n) show nanomolar affinity for MR, with selectivity over glucocorticoid and androgen receptors .
Hybrid Molecules
Conjugation with triazole or pyrazole moieties enhances anticancer activity. For instance, 6-[1-(4-fluorophenyl)-3-trifluoromethylpyrazol-5-yl]benzoxazinone reduced tumor growth in xenograft models by 60% .
Recent Advances (2023–2025)
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